Superior Balanced Multi-Target Inhibition vs. Donepezil and Tacrine
AChE/BChE/MAO-B-IN-4 exhibits a uniquely balanced inhibition profile against AChE, BChE, and MAO-B, which is distinct from clinical standards donepezil and tacrine. While donepezil is a potent AChE inhibitor (IC50 = 0.0201 μM), it shows minimal BChE activity (IC50 = 7.31 μM) and negligible MAO-B inhibition [1][2]. Tacrine, an older dual AChE/BChE inhibitor (AChE IC50 = 0.2051 μM; BChE IC50 = 0.0441 μM), lacks MAO-B activity [2]. In contrast, AChE/BChE/MAO-B-IN-4 provides comparable nanomolar potency across all three targets (AChE IC50 = 0.0458 μM; BChE IC50 = 0.0750 μM; MAO-B IC50 = 0.0393 μM) . This balanced profile ensures simultaneous modulation of cholinergic and oxidative stress pathways at similar concentration ranges, a property not achievable with the comparators.
| Evidence Dimension | Multi-target enzyme inhibition profile (IC50 in μM) |
|---|---|
| Target Compound Data | AChE: 0.0458; BChE: 0.0750; MAO-B: 0.0393 |
| Comparator Or Baseline | Donepezil (AChE: 0.0201; BChE: 7.31; MAO-B: not reported/inactive); Tacrine (AChE: 0.2051; BChE: 0.0441; MAO-B: inactive) |
| Quantified Difference | AChE/BChE/MAO-B-IN-4 uniquely combines potent nanomolar inhibition of AChE, BChE, and MAO-B. Donepezil has >360-fold lower BChE potency. Tacrine lacks MAO-B activity. |
| Conditions | In vitro enzyme inhibition assays using recombinant human AChE, BChE, and MAO-B enzymes. |
Why This Matters
For AD research, this balanced multi-target profile allows investigation of a single agent's effect on multiple pathogenic pathways, avoiding the confounding variables of combination dosing.
- [1] Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. 2022;7(50):47378–47404. doi:10.1021/acsomega.2c06906 View Source
- [2] Inhibitions of AChE, BChE, MAO-A, MAO-B, and BACE-1 by the compounds isolated from C. cuspidata. Scientific Reports. 2021. Table 1. View Source
